An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. A significant focus is placed on its biological mechanism of action, detailing its role as a precursor to potent inhibitors of mitochondrial respiration. Experimental protocols for relevant biological assays are also provided to facilitate further research and development in the fields of agrochemicals and pharmaceuticals.
Introduction
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic carboxylic acid that has garnered significant attention in the agrochemical industry. Its structural features, particularly the trifluoromethyl group and the pyrazole ring, make it an essential building block for the synthesis of potent fungicides. These fungicides, belonging to the succinate dehydrogenase inhibitor (SDHI) class, play a crucial role in modern crop protection by effectively controlling a broad spectrum of fungal pathogens. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound and its derivatives.
Chemical Structure and Properties
The chemical structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is characterized by a central pyrazole ring substituted with a methyl group at the N1 position, a trifluoromethyl group at the C5 position, and a carboxylic acid group at the C3 position.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₃N₂O₂ | |
| Molecular Weight | 194.11 g/mol | |
| CAS Number | 128694-63-3 | |
| IUPAC Name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Appearance | Solid | |
| Solubility | 20.1 µg/mL in water at pH 7.4 | |
| InChI | 1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13) | |
| InChIKey | QMIUBFUPVMQMRE-UHFFFAOYSA-N | |
| SMILES | Cn1nc(cc1C(F)(F)F)C(O)=O |
Synthesis
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is typically achieved through a multi-step process. A common route involves the initial formation of the pyrazole ring system followed by the introduction or modification of the functional groups. A representative synthetic approach involves the hydrolysis of the corresponding ethyl ester, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Experimental Protocol: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
This protocol describes a general method for the hydrolysis of a pyrazole ester to the corresponding carboxylic acid.
Materials:
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Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Ethanol
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl, 2 M)
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Ethyl acetate
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Saturated sodium chloride (NaCl) solution
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.
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Add a solution of sodium hydroxide in water to the flask.
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Heat the mixture at reflux with stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Acidify the remaining aqueous solution to pH 3 with 2 M hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic extracts and wash with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid as a solid.
Spectroscopic Properties
The structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be confirmed by various spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~4.1 | s, 3H, N-CH₃ |
| ~7.0 | s, 1H, pyrazole-H |
| ~13.0 | br s, 1H, COOH |
Note: Predicted chemical shifts are based on typical values for similar pyrazole derivatives. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretch (broad, carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1550 | C=N stretch (pyrazole ring) |
| ~1350 | C-F stretch |
| ~1250 | C-N stretch |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, m/z 45) and potentially the trifluoromethyl group (-CF₃, m/z 69).
| m/z | Assignment |
| 194 | [M]⁺ |
| 149 | [M - COOH]⁺ |
| 125 | [M - CF₃]⁺ |
Biological Activity and Mechanism of Action
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a crucial intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. While the carboxylic acid itself is not the final active ingredient, it provides the essential pyrazole-carboxamide scaffold.
Signaling Pathway: Inhibition of Mitochondrial Respiration
SDHI fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.
The inhibition of SDH by fungicides derived from 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid leads to a disruption of the cell's energy production. This blockage of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.
Caption: Mechanism of action of SDHI fungicides.
Experimental Protocols for Biological Assays
To assess the biological activity of compounds derived from 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, the following experimental protocols can be utilized.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric assay to measure the activity of SDH in isolated mitochondria or cell lysates. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.
Materials:
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Isolated mitochondria or cell lysate
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Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
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Sodium succinate solution
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DCPIP solution
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Potassium cyanide (KCN) or sodium azide (to inhibit Complex IV)
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Test compound (SDHI) dissolved in a suitable solvent (e.g., DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a reaction mixture containing the assay buffer, KCN or sodium azide, and DCPIP.
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Add the mitochondrial or cell lysate sample to the wells of the microplate.
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Add the test compound at various concentrations to the respective wells. Include a solvent control.
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Pre-incubate the plate at room temperature for a few minutes.
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Initiate the reaction by adding the sodium succinate solution to all wells.
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Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
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Calculate the rate of DCPIP reduction for each condition.
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Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the SDH activity assay.
Mitochondrial Respiration Assay (High-Resolution Respirometry)
This protocol outlines the use of high-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer) to measure the effect of an SDHI on mitochondrial oxygen consumption.
Materials:
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Intact cells or isolated mitochondria
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Respiration medium (e.g., MiR05)
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Substrates for different respiratory states (e.g., pyruvate, malate, succinate, ADP)
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Inhibitors (e.g., rotenone for Complex I, oligomycin for ATP synthase, FCCP as an uncoupler, and the test SDHI)
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High-resolution respirometer
Procedure:
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Calibrate the oxygen sensors of the respirometer.
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Add the cell suspension or isolated mitochondria to the respirometer chambers containing the respiration medium.
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Allow the basal respiration rate to stabilize.
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Sequentially add substrates and inhibitors to assess different respiratory states. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol might involve:
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Addition of pyruvate and malate to measure Complex I-linked respiration.
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Addition of ADP to measure oxidative phosphorylation capacity (OXPHOS).
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Addition of the test SDHI to observe its effect on Complex I- and subsequently Complex II-driven respiration.
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Addition of succinate to measure Complex II-linked respiration in the presence of the SDHI.
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Addition of an uncoupler like FCCP to measure the electron transport system (ETS) capacity.
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Addition of rotenone to inhibit Complex I and isolate Complex II activity.
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Addition of antimycin A to inhibit Complex III and measure residual oxygen consumption.
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Record the oxygen consumption rate (OCR) throughout the experiment.
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Analyze the data to determine the specific inhibitory effect of the compound on different parts of the respiratory chain.
Caption: Logical flow of a mitochondrial respiration assay.
Conclusion
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a fundamentally important molecule in the development of modern SDHI fungicides. Its synthesis provides a versatile scaffold that, when appropriately functionalized, yields potent inhibitors of fungal respiration. Understanding its chemical properties, synthesis, and the biological mechanism of action of its derivatives is crucial for the continued development of effective and selective agrochemicals. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and applications of this compound and its analogues in the quest for novel crop protection solutions.
